molecular formula C14H22N2O2 B1354846 (R)-Rivastigmine CAS No. 415973-05-6

(R)-Rivastigmine

Cat. No. B1354846
M. Wt: 250.34 g/mol
InChI Key: XSVMFMHYUFZWBK-LLVKDONJSA-N
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Description

Rivastigmine (R)-Rivastigmine, also known as Exelon, is a medication used to treat cognitive decline in patients with Alzheimer’s disease, Parkinson’s disease, and dementia. It is an acetylcholinesterase inhibitor, meaning it works by increasing the amount of the neurotransmitter acetylcholine in the brain. By increasing the levels of this important neurotransmitter, Rivastigmine helps to improve cognitive functioning and reduce the symptoms associated with these conditions. In addition to its clinical applications, Rivastigmine has been widely studied in laboratory experiments and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Polymorphs and Solid-State Characterization

  • Study 1: (Amaro et al., 2015) explored the solid-state characterisation of Rivastigmine hydrogen tartrate polymorphs. They focused on understanding its polymorphic forms through X-ray powder diffractometry, thermal analyses, infra-red spectroscopy, and water sorption analysis.

Neuropsychiatric Treatment in Parkinson's Disease

  • Study 2: (Reading et al., 2001) conducted an open trial to assess Rivastigmine's effectiveness in treating neuropsychiatric complications in Parkinson's disease, observing improvements in hallucinations, sleep disturbances, and cognitive performance.

Neuronal Differentiation and Neurite Outgrowth

  • Study 3: (Terada et al., 2018) investigated Rivastigmine's role in neuronal differentiation and neurite outgrowth, revealing that it enhances nerve growth factor-induced neurite outgrowth in PC12 cells through sigma-1 and sigma-2 receptors.

Alzheimer's Disease Treatment and Nanobased Formulations

  • Study 4: (Ismail et al., 2013) assessed the efficacy of Rivastigmine liposomes in an Alzheimer’s model, showing improved spatial memory and biochemical measurements.

Procognitive Flexibility in Healthy Subjects

  • Study 5: (Hormigo et al., 2019) explored the procognitive effects of Rivastigmine treatment in healthy rats, noting improvements in sensorimotor gating, memory, and learning tasks.

Intranasal Delivery and Nanoparticle Formulation

  • Study 6: (Salatin et al., 2019) focused on formulating Rivastigmine-loaded nanoparticles for intranasal delivery, aiming to improve its therapeutic efficacy for Alzheimer’s disease treatment.

Electrophysiological Effects on Neurons

  • Study 7: (Pan et al., 2003) investigated Rivastigmine's effects on voltage-activated K+ currents in rat hippocampal neurons, revealing its inhibitory action on specific neuronal currents.

Long-term Cholinesterase Inhibition in Alzheimer’s Disease

  • Study 8: (Darreh-Shori et al., 2002) observed the long-term inhibitory effects of Rivastigmine on acetylcholinesterase and butyrylcholinesterase in patients with Alzheimer’s Disease.

Attention Improvement in Dementia

  • Study 9: (Wesnes et al., 2005) reported significant benefits of Rivastigmine on various aspects of attention in dementia associated with Parkinson's disease.

Brain-Targeting Delivery and Solid Lipid Nanoparticles

  • Study 10: (Malekpour-galogahi et al., 2018) focused on improving brain-targeting delivery of Rivastigmine using tocopherol succinate-based solid lipid nanoparticles for Alzheimer’s treatment.

properties

IUPAC Name

[3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVMFMHYUFZWBK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194422
Record name Rivastigmine, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Rivastigmine

CAS RN

415973-05-6
Record name Rivastigmine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415973056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rivastigmine, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVASTIGMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25UDQ15MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The process of the present invention for example involves reacting 3-[1-(dimethylamino)ethyl]phenol with N-ethyl-N-methyl-4-nitrophenyl carbamate in the presence of potassium carbonate and dimethyl sulfoxide at a temperature ranging from about 80° C. to about 120° C. for about 30 to 40 hours, to form racemate of ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester in the free base form. This racemate is then resolved to obtain the (S)-ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester. The preferred method of resolution of the (S)-isomer from the racemate involves dissolving a mixture of the free base of the racemate and (+)-di-O, O′-p-toluoyl tartaric acid monohydrate in a 2:1 mixture of methanol:water by heating, collecting the precipitate on cooling by filtration, crystallizing the precipitate from a 2:1 mixture of ethanol:water, and obtaining the substantially pure (S)-isomer by partitioning it between 1N sodium hydroxide and a suitable organic solvent. The base may further be converted to its pharmaceutically acceptable acid addition salts, such as L(+)-tartrate salt.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
271
Citations
YG Hua, LP Han, QQ Yang, MJ Wang, E Zhang… - …, 2018 - Wiley Online Library
A stereoselective synthesis of (S)‐rivastigmine and (R)‐rivastigmine was developed. The key steps were stereoselective chlorination of a chiral secondary benzylic alcohol intermediate …
AK Desai, GT Grossberg - Expert review of neurotherapeutics, 2005 - Taylor & Francis
Alzheimer’s disease is the most common form of neurodegenerative dementia and poses considerable health challenges to both patients and their families. Rivastigmine is a powerful …
Number of citations: 63 www.tandfonline.com
AC Almaraz, ED Driver-Dunckley, BK Woodruff… - The …, 2009 - journals.lww.com
Background: Impairment of multiple neurotransmitter networks, including acetylcholine, may contribute to the cognitive impairment in patients with Parkinson disease with dementia (…
Number of citations: 20 journals.lww.com
T Sobow, I Kloszewska - Folia Neuropathologica, 2006 - termedia.pl
Deregulation of APP metabolism is considered to be a key pathogenic event in Alzheimer’s disease. Data from cell cultures indicate that the secretion of Aβ1-42 might be inhibited by …
Number of citations: 11 www.termedia.pl
GT Grossberg - Current medical research and opinion, 2005 - Taylor & Francis
Cognitive decline is conventionally regarded as the defining clinical symptom of Alzheimer's disease (AD), but behavioral and neuropsychiatric symptoms are also present throughout …
Number of citations: 28 www.tandfonline.com
C Bejar, RH Wang, M Weinstock - European Journal of Pharmacology, 1999 - Elsevier
… Scop=scopolamine (0.5 mg/kg) R=rivastigmine. a Significantly different from value in trial 1, P<0.05; b significantly different from respective values in rats given scopolamine in trials 1 …
Number of citations: 230 www.sciencedirect.com
S Muhlack, H Przuntek, T Müller - Pharmacopsychiatry, 2006 - thieme-connect.com
Background: There is a debate about the deterioration of fine motor behavior during treatment with cholinesterase inhibitors. Methods: We used an instrumental motor test, which …
Number of citations: 18 www.thieme-connect.com
JH Heller, GA Spiridigliozzi, BG Crissman… - Journal of Child & …, 2006 - liebertpub.com
Individuals with Down syndrome (DS) exhibit a cholinergic deficiency similar to that found in Alzheimer's disease. Cholinesterase inhibitors, used to treat Alzheimer's disease, may …
Number of citations: 50 www.liebertpub.com
R Bullock, J Touchon, H Bergman… - … medical research and …, 2005 - Taylor & Francis
Objectives: Randomised controlled trials that directly compare cholinesterase inhibitors for the treatment of Alzheimer's disease have been characterised by significant methodological …
Number of citations: 295 www.tandfonline.com
R Moretti, P Torre, RM Antonello… - Expert opinion on …, 2004 - Taylor & Francis
Patients with vascular dementia (VaD) show cholinergic deficits that may result in characteristic clinical syndromes for different subtypes of the condition. Subcortical VaD is …
Number of citations: 42 www.tandfonline.com

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